N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 955600-63-2
VCID: VC7226066
InChI: InChI=1S/C22H20N2OS3/c1-14(2)27-16-9-7-15(8-10-16)13-20(25)24-21-17(11-12-26-21)22-23-18-5-3-4-6-19(18)28-22/h3-12,14H,13H2,1-2H3,(H,24,25)
SMILES: CC(C)SC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Molecular Formula: C22H20N2OS3
Molecular Weight: 424.6

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide

CAS No.: 955600-63-2

VCID: VC7226066

Molecular Formula: C22H20N2OS3

Molecular Weight: 424.6

* For research use only. Not for human or veterinary use.

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide - 955600-63-2

Description

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is a heterocyclic organic compound that combines benzothiazole, thiophene, and acetamide functional groups. These structural features suggest potential applications in medicinal chemistry, particularly in drug design due to their known bioactivity.

Structural Characteristics

Molecular Formula: C21H18N2OS2
Molecular Weight: Approximately 394.51 g/mol

The compound features:

  • A benzothiazole moiety, which is known for its biological activity in antimicrobial and anticancer agents.

  • A thiophene ring, contributing to its aromaticity and electronic properties.

  • An acetamide group linked to a phenyl ring substituted with an isopropylthio group, enhancing its hydrophobicity and potential binding affinity in biological systems.

Synthesis Pathway

The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide typically involves:

  • Formation of the benzothiazole core: Cyclization of o-aminothiophenol with a carboxylic acid derivative.

  • Thiophene functionalization: Introduction of the thiophene ring via a coupling reaction.

  • Acetamide linkage: Reaction of the intermediate with an acetic acid derivative to form the acetamide group.

  • Thioether substitution: Incorporation of the isopropylthio group through nucleophilic substitution.

Computational Studies

Molecular docking studies are essential for understanding the interaction of this compound with biological targets:

  • Binding Affinity: The isopropylthio group may enhance lipophilic interactions with hydrophobic pockets in enzymes or receptors.

  • Hydrogen Bonding: The acetamide group can act as a donor or acceptor in hydrogen bonding, stabilizing the ligand-receptor complex.

Applications and Future Directions

  • Drug Development:

    • Potential use as an antimicrobial or anticancer agent.

    • Further studies on enzyme inhibition (e.g., acetylcholinesterase or lipoxygenase).

  • Material Science:

    • The aromatic systems might contribute to electronic applications like organic semiconductors.

  • Optimization:

    • Structural modifications could improve bioavailability and reduce toxicity.

CAS No. 955600-63-2
Product Name N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide
Molecular Formula C22H20N2OS3
Molecular Weight 424.6
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Standard InChI InChI=1S/C22H20N2OS3/c1-14(2)27-16-9-7-15(8-10-16)13-20(25)24-21-17(11-12-26-21)22-23-18-5-3-4-6-19(18)28-22/h3-12,14H,13H2,1-2H3,(H,24,25)
Standard InChIKey QTHJHLAQOBDGOM-UHFFFAOYSA-N
SMILES CC(C)SC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Solubility not available
PubChem Compound 16838902
Last Modified Aug 19 2023

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